molecular formula C10H17NO3 B2988043 Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1823444-16-1

Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B2988043
CAS No.: 1823444-16-1
M. Wt: 199.25
InChI Key: XSQSNXDQIAPWGI-UHFFFAOYSA-N
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Description

Methyl 9-amino-3-oxabicyclo[331]nonane-7-carboxylate is a bicyclic compound with a unique structure that includes an amino group, an ester group, and an oxabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an appropriate dienophile in the presence of a catalyst to form the bicyclic structure. The amino and ester groups are then introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific combination of functional groups and its oxabicyclo framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-10(12)6-2-7-4-14-5-8(3-6)9(7)11/h6-9H,2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQSNXDQIAPWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823444-16-1
Record name methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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